molecular formula C15H15NS B107912 N-(n-Propyl)-phenothiazine CAS No. 15375-48-1

N-(n-Propyl)-phenothiazine

Cat. No.: B107912
CAS No.: 15375-48-1
M. Wt: 241.4 g/mol
InChI Key: LNXZDZDPYBPHAM-UHFFFAOYSA-N
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Description

N-(n-Propyl)-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the phenothiazine structure. This compound exhibits unique chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Propyl)-phenothiazine typically involves the alkylation of phenothiazine with n-propyl halides under basic conditions. A common method includes the reaction of phenothiazine with n-propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(n-Propyl)-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nitrating agents; reactions often require catalysts or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Antimicrobial Properties

N-(n-Propyl)-phenothiazine exhibits significant antimicrobial activity. Phenothiazines, in general, have been shown to enhance the bactericidal functions of macrophages and inhibit bacterial resistance mechanisms such as efflux pumps. This makes them valuable in treating infections caused by multidrug-resistant bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Activity

This compound has demonstrated potential in cancer therapy. Studies indicate that phenothiazines can induce apoptosis in cancer cells and sensitize them to chemotherapy. For instance, this compound derivatives have shown antiproliferative effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and leukemia (K-562) . The structure-activity relationship (SAR) analyses suggest that modifications on the phenyl ring can enhance the anticancer efficacy of these compounds .

Neuroprotective Effects

Phenothiazines are also investigated for their neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. They may modulate neurotransmitter systems and reduce oxidative stress through their antioxidant properties . Recent studies have proposed phenothiazine hybrids that act as cholinesterase inhibitors, potentially offering therapeutic avenues for Alzheimer's disease .

Conductive Polymers

This compound is utilized in the development of conductive polymers due to its unique optoelectronic properties. It can be incorporated into polymer matrices to enhance conductivity and stability. For example, phenothiazine-functionalized polymers have been employed as cathode-active materials in rechargeable batteries, demonstrating improved electrochemical performance .

PropertyValue
Voltage (V)~3.7 V
Capacity (Ah/kg)77
Conductivity Improvement (%)Significant increase

Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine derivatives have been integrated into dye-sensitized solar cells (DSSCs) to improve photovoltaic efficiency. The presence of this compound enhances charge transfer processes within the electrolyte, leading to higher photocurrent densities .

Anticancer Efficacy Study

A study evaluated the antiproliferative effects of various this compound derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, significantly outperforming traditional chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity Assessment

Research conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit growth in resistant strains of bacteria at concentrations lower than those typically used for antipsychotic therapy, suggesting a dual therapeutic potential .

Mechanism of Action

N-(n-Propyl)-phenothiazine can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic agent.

Uniqueness: this compound is unique due to the presence of the n-propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other phenothiazine derivatives.

Comparison with Similar Compounds

  • Chlorpromazine
  • Promethazine
  • Thioridazine

Biological Activity

N-(n-Propyl)-phenothiazine is a derivative of the phenothiazine class, which is well-known for its diverse biological activities, particularly in the fields of psychopharmacology and oncology. This article explores the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Phenothiazines

Phenothiazines are a group of compounds characterized by their tricyclic structure, which includes sulfur and nitrogen atoms. They have been primarily used as antipsychotic medications but have also demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Receptor Inhibition : It effectively inhibits various receptors such as dopamine, serotonin, and histamine receptors. This inhibition contributes to its antipsychotic properties as well as its potential in treating other conditions .
  • Antimicrobial Activity : The compound enhances the bactericidal function of macrophages and inhibits efflux pumps in bacteria. This results in increased susceptibility of bacteria to antibiotics and can eliminate bacterial resistance plasmids .
  • Anticancer Properties : this compound has shown promise in inducing apoptosis in cancer cells by inhibiting DNA repair mechanisms and affecting cell cycle checkpoint proteins like p53. It also exhibits anti-angiogenic effects, which can inhibit tumor growth .

Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity against various pathogens. The compound's ability to destabilize bacterial membranes enhances its effectiveness against resistant strains. Studies have shown that phenothiazines can enhance the bactericidal activity of macrophages, making them valuable in treating infections .

Anticancer Activity

The compound's anticancer properties are particularly noteworthy:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines, including gastric (MGC-803) and breast (MCF-7) cancer cells. The compound's mechanism involves inhibiting tubulin polymerization and regulating signaling pathways like Wnt/β-catenin .
  • In Vivo Studies : Animal models have shown that this compound can significantly reduce tumor growth in xenograft models, indicating its potential as an effective anticancer agent .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of gastric cancer cells (MGC-803) with an IC50 value in the nanomolar range. The study also indicated that the compound affected cell migration by upregulating E-cadherin and downregulating N-cadherin .
  • Antimicrobial Resistance : Another case study explored the ability of phenothiazines to reverse multidrug resistance in bacterial strains by inhibiting plasmid replication. This effect was attributed to the compound's interaction with DNA structures within resistant bacteria .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialEnhances macrophage function; disrupts membranes
AnticancerInduces apoptosis; inhibits DNA repair
NeuroprotectiveModulates neurotransmitter systems

Properties

IUPAC Name

10-propylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXZDZDPYBPHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279813
Record name N-(n-Propyl)-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15375-48-1
Record name NSC49371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(n-Propyl)-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-PROPYLPHENOTHIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 10-Propylphenothiazine compare to other phenothiazine derivatives in its antiaccelerator activity?

A1: The research indicates that 10-Propylphenothiazine exhibited the most potent antiaccelerator activity among the eleven N-substituted phenothiazine derivatives tested. [, ] In experiments using dog heart-lung preparations, it demonstrated a remarkable 90.1% inhibition of adrenaline-induced cardio-acceleration at a total dose of 20 mg. [, ] This surpasses the inhibitory effects observed with other derivatives like chlorpromazine and 10-butyl-phenothiazine. [, ]

Q2: What is the relationship between the antiaccelerator and decelerator effects of 10-Propylphenothiazine on the heart?

A2: The studies observed a strong correlation between the antiaccelerator and decelerator properties of 10-Propylphenothiazine. [, ] While some phenothiazine derivatives like chlorpromazine caused transient acceleration of impulse generation in the sinus node, 10-Propylphenothiazine primarily induced deceleration. [, ] This suggests a potential mechanism by which its antiaccelerator activity is exerted, potentially through the modulation of sinus node activity and a reduction in heart rate.

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